

Confirming the Structure of 4-(Bromomethyl)benzo[d]dioxole Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4-(Bromomethyl)benzo[d]
[1,3]dioxole

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The 4-(bromomethyl)benzo[d]dioxole scaffold is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities from anticancer to antimicrobial. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide provides a comparative overview of the analytical techniques used to confirm the structure of these derivatives, supported by experimental data and detailed protocols.

Comparative Analysis of Biological Activity

The biological efficacy of 4-(bromomethyl)benzo[d]dioxole derivatives is significantly influenced by the nature and position of substituents on the benzodioxole ring system. The following table summarizes the in vitro anticancer and antimicrobial activities of selected derivatives, providing a basis for comparative evaluation.

Compound ID	Derivative	Target/Assay	Activity (IC ₅₀ /MIC)	Reference
1	N-aryl-5-(benzo[d][1,2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C27)	HeLa (cervical cancer)	2.07 ± 0.88 μM	
2	N-aryl-5-(benzo[d][1,2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C27)	A549 (lung cancer)	3.52 ± 0.49 μM	
3	N-aryl-5-(benzo[d][1,2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C7)	A549 (lung cancer)	2.06 ± 0.09 μM	
4	N-aryl-5-(benzo[d][1,2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amine (C16)	MCF-7 (breast cancer)	2.55 ± 0.34 μM	
5	6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester	52 human tumor cell lines	10 ⁻⁷ to 10 ⁻⁵ M	[1]
6	(E)-N-((3,4-dihydro-2H-benzo[b][1,2]dioxol-5-yl)methyl)-4-(tert-butyl)thiazol-2-amine (C16)	E. coli FabH	1.6 μM	[4]

	[3]dioxepin-7-yl)methylene)hexadecan-1-amine			
7	(E)-N-((3,4-dihydro-2H-benzo[b][1][3]dioxepin-7-yl)methylene)hexadecan-1-amine	Bacterial strains	3.89-7.81 μM^{-1}	[4]
8	Benzodioxole carboxamide (2a)	Hep3B (liver cancer)	Potent	[2]
9	Benzodiazepine derivatives (7a and 7b)	Antioxidant (DPPH assay)	39.85 and 79.95 μM	[2]

Experimental Protocols

Accurate structural confirmation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the characterization of 4-(bromomethyl)benzo[d]dioxole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: Bruker AVANCE spectrometer (or equivalent) operating at 400 MHz for ^1H NMR and 100 MHz for ^{13}C NMR.

Sample Preparation:

- Weigh 5-10 mg of the synthesized compound.
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).

- Transfer the solution to a clean NMR tube to a depth of about 4-5 cm.

¹H NMR Spectroscopy Protocol:

- Tune and shim the spectrometer to the sample.
- Acquire the ¹H NMR spectrum using a standard pulse sequence.
- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
- Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase and baseline correct the spectrum.
- Integrate the signals to determine the relative number of protons.
- Analyze the chemical shifts, coupling constants (J-values), and multiplicities (singlet, doublet, triplet, etc.) to elucidate the proton environment.

¹³C NMR Spectroscopy Protocol:

- Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
- Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).
- Process the FID and perform Fourier transformation.
- Phase and baseline correct the spectrum.
- Analyze the chemical shifts to identify the different carbon environments (aliphatic, aromatic, carbonyl, etc.).

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule.

Instrumentation: Q Exactive mass spectrometer with an electrospray ionization (ESI) source (or equivalent).

Sample Preparation:

- Dissolve the compound in a suitable solvent (e.g., acetonitrile/water mixture with 0.1% formic acid) to a concentration of approximately 1 µg/mL.[\[5\]](#)

Protocol:

- Infuse the sample solution into the mass spectrometer at a flow rate of 10 µL/min.[\[5\]](#)
- Acquire the mass spectrum in positive or negative ion mode, depending on the analyte.
- Set the ESI source parameters: sheath gas flow rate (e.g., 5 units), capillary temperature (e.g., 320 °C), and spray voltage (e.g., 3.5 kV).[\[5\]](#)
- Record the full scan mass spectra.
- The presence of bromine atoms can be identified by the characteristic isotopic pattern of the molecular ion peak (M^+ and $M+2$ peaks with nearly equal intensity).
- Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

Single Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic and molecular structure of a crystalline compound.

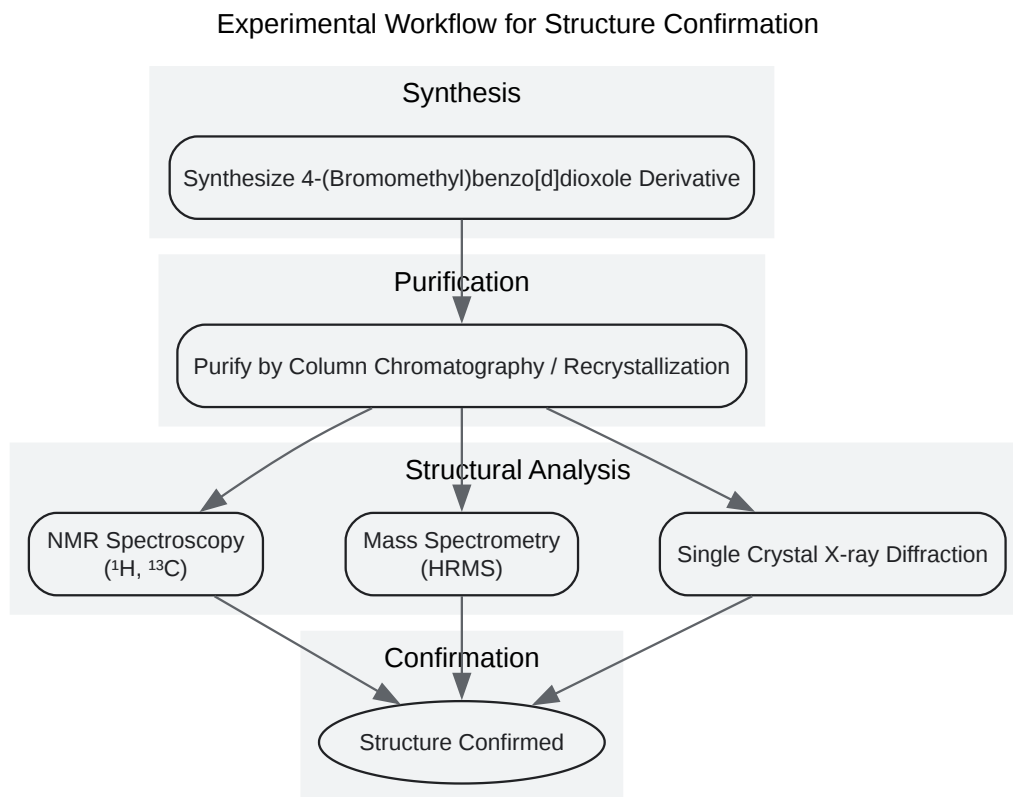
Instrumentation: Single-crystal X-ray diffractometer.

Protocol:

- **Crystal Growth:** Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
- **Crystal Mounting:** Select a well-formed, clear crystal and mount it on a goniometer head.
- **Data Collection:**
 - Place the mounted crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.
 - Irradiate the crystal with a monochromatic X-ray beam.
 - Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-rays) over a range of angles.
- **Structure Solution and Refinement:**
 - Process the raw diffraction data to obtain a set of structure factors.
 - Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
 - Build a molecular model into the electron density map.
 - Refine the atomic coordinates, thermal parameters, and other structural parameters against the experimental data until a satisfactory agreement is reached.

Visualizations

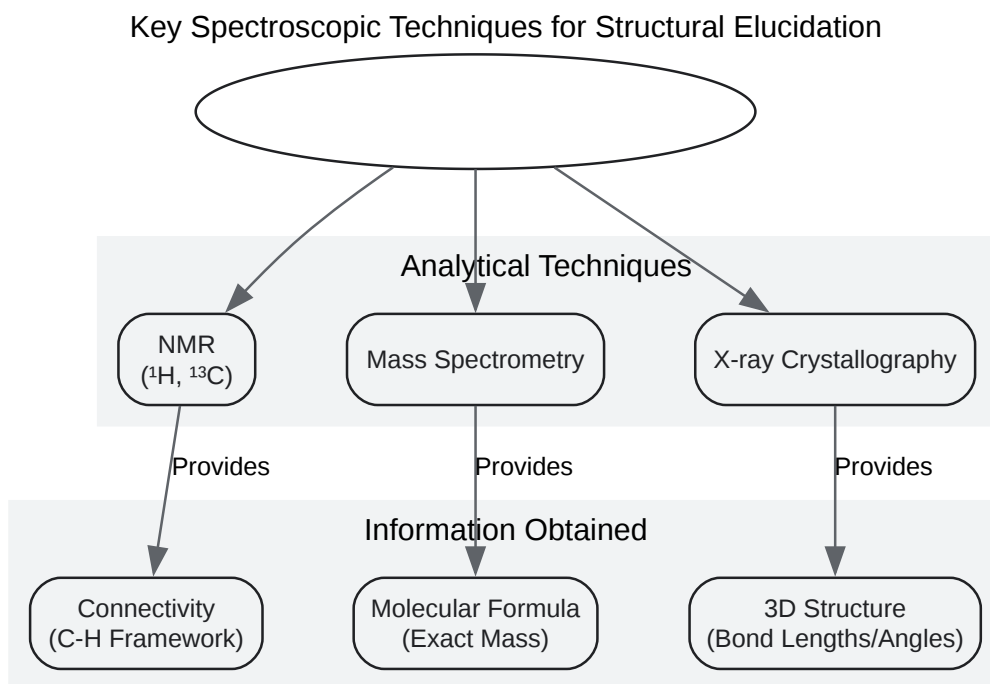
Experimental Workflow for Structure Confirmation



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Caption: Workflow for the synthesis and structural confirmation of 4-(Bromomethyl)benzo[d]dioxole derivatives.

Key Spectroscopic Techniques for Structural Elucidation



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